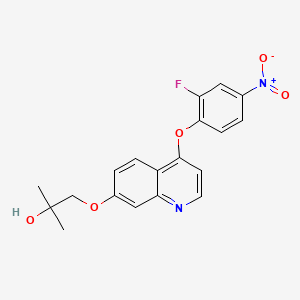

1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol

Description

Properties

IUPAC Name |

1-[4-(2-fluoro-4-nitrophenoxy)quinolin-7-yl]oxy-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O5/c1-19(2,23)11-26-13-4-5-14-16(10-13)21-8-7-17(14)27-18-6-3-12(22(24)25)9-15(18)20/h3-10,23H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCMIHAYGCEAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol, with the CAS number 1394820-99-5, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. Its molecular formula is , and it has a molecular weight of 372.35 g/mol. The compound features a quinoline structure, which is known for its diverse biological properties, including anti-cancer and antimicrobial activities.

The biological activity of this compound stems from its structural components, particularly the quinoline moiety and the nitrophenoxy group. Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The presence of the fluoro and nitro groups enhances its lipophilicity and electron-withdrawing capacity, potentially increasing its bioactivity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, research on related quinoline derivatives has shown that they can induce apoptosis in cancer cells by disrupting microtubule dynamics and influencing cell cycle regulation. Specifically, compounds within this class have been reported to accumulate cyclin B1, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation control .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Studies on similar nitrophenoxy derivatives have demonstrated moderate to potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . This suggests that this compound may possess similar efficacy against various pathogens.

Safety Profile

In vitro safety assessments have shown that related compounds do not exhibit significant cytotoxicity against normal cell lines, indicating a favorable safety profile for further development . This is crucial for any therapeutic application as it suggests a lower risk of adverse effects in clinical settings.

Case Study: Antitumor Efficacy

A notable study evaluated the antitumor efficacy of a quinoline derivative structurally similar to our compound. The derivative was tested on multiple cancer cell lines, demonstrating significant growth inhibition compared to control groups. The mechanism was linked to the induction of apoptosis through mitochondrial pathways and activation of caspases .

Table: Summary of Biological Activities

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 372.35 g/mol. The compound features a quinoline scaffold, which is known for its diverse biological properties, including anti-cancer and antimicrobial activities. The presence of fluoro and nitro substituents enhances its lipophilicity and electron-withdrawing capacity, potentially increasing its bioactivity .

The biological activity of 1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol is attributed to its structural components:

- Quinoline Moiety : Known to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

- Nitrophenoxy Group : Enhances the compound's interaction with biological systems, contributing to its potential therapeutic effects.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation through enzyme interaction. |

| Antimicrobial | Exhibits activity against specific bacterial strains. |

Research Applications

- Pharmaceutical Development : The compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes involved in tumor growth makes it a candidate for further studies in oncology .

- Antimicrobial Research : Given its structural attributes, this compound shows promise in developing new antimicrobial agents to combat resistant strains of bacteria. Its effectiveness against certain pathogens is under investigation .

- Chemical Biology Studies : Researchers utilize this compound to explore the mechanisms of action of quinoline derivatives in biological systems, contributing to a broader understanding of their pharmacological properties.

Example Case Study: Quinoline Derivatives in Cancer Therapy

A study demonstrated that quinoline derivatives could effectively inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell signaling pathways. This suggests that compounds like this compound may exhibit similar effects and warrant further investigation.

Comparison with Similar Compounds

Key Observations:

- Core Scaffold Influence: The quinoline and pyrrolopyrimidine cores (rows 1 and 2) are electron-deficient heterocycles, favoring nucleophilic aromatic substitution (SNAr) for attaching phenoxy groups. In contrast, pyrazole and indazole (rows 3 and 4) rely on N-alkylation for propanol attachment.

- Substituent Effects : The 2-methylpropan-2-ol group is a recurring motif, likely enhancing solubility and bioavailability across all compounds . The nitro group in the target compound and ’s analog may confer oxidative stability but could require reduction for prodrug activation .

- Synthetic Complexity: The quinoline-based target compound likely requires multi-step synthesis, whereas pyrazole/indazole derivatives (–3) involve simpler alkylation steps.

Pharmacological and Physicochemical Insights

Bioactivity

- The tertiary alcohol may reduce cytotoxicity compared to primary alcohols .

- Pyrrolopyrimidine Analog () : Pyrrolo[2,3-d]pyrimidines are established kinase inhibitors (e.g., Janus kinase inhibitors), with the nitro group enabling further functionalization .

- Pyrazole/Isoxazole Derivative () : Explicitly targets IL-17 and IFN-γ, critical cytokines in autoimmune diseases like psoriasis .

Solubility and Stability

- The 2-methylpropan-2-ol group improves water solubility in all compounds, critical for oral bioavailability.

- The nitro group in the target compound and ’s analog may reduce metabolic degradation but could pose mutagenic risks if unreduced.

Preparation Methods

Synthesis of 4-(2-Fluoro-4-nitrophenoxy)quinolin-7-ol Intermediate

This intermediate is a crucial precursor for the target compound. Its preparation typically involves:

Deprotection of 7-(benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline :

A suspension of the benzyloxy-protected quinoline derivative (100 g, 256.4 mmol) is stirred in 1,4-dioxane and concentrated hydrochloric acid at 100°C for 24 hours. After cooling, the solid is filtered and washed with anhydrous ethanol to yield 4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol as a pale solid with an 85% yield. This step removes the benzyl protecting group to expose the phenol functionality necessary for further reactions.Demethylation using boron tribromide :

For methoxy-substituted quinoline derivatives, boron tribromide in dichloromethane at low temperatures (-50 to 20°C) is used to convert methoxy groups to hydroxyl groups, yielding the quinolin-7-ol intermediate with about 60% yield.

Alkylation to Form the Target Compound

The key step to install the 2-methylpropan-2-ol side chain is an alkylation reaction:

- Reaction with isobutylene oxide under basic conditions :

The 4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol (60 g, 0.2 mol) is dissolved in a tetrahydrofuran/water mixture (1:1 v/v). Sodium hydroxide (24 g, 0.6 mol) is added at room temperature, followed by isobutylene oxide (144 g, 2 mol). The mixture is stirred at 45°C for 10 hours. After workup involving extraction with ethyl acetate and washing with aqueous sodium hydroxide, the product is isolated by filtration as a light yellow solid with a 42.5% yield. This step introduces the tertiary alcohol moiety via nucleophilic ring-opening of the epoxide by the phenol group.

Supporting Preparative Steps for Related Intermediates

Preparation of (2-Fluoro-4-nitrophenyl)methanol

This intermediate is often prepared as a precursor for the phenoxy substituent:

Reduction of methyl 2-fluoro-4-nitrobenzoate :

Methyl 2-fluoro-4-nitrobenzoate (10 g, ~50 mmol) is reduced with sodium borohydride (NaBH4, 5 eq) in methanol at room temperature for 4 hours. The reaction mixture is worked up by evaporation and extraction with ethyl acetate, washing with water and brine, and drying. The product (2-fluoro-4-nitrophenyl)methanol is obtained as an off-white solid in yields up to 94%.Reduction of the nitro group to amine :

The nitro group can be reduced using 10% palladium on activated carbon under hydrogen atmosphere in ethyl acetate or a methanol/tetrahydrofuran mixture at room temperature. This step yields (4-amino-2-fluorophenyl)methanol with yields ranging from 48% to 85%, depending on conditions.Bromination of the hydroxymethyl group :

Treatment of (2-fluoro-4-nitrophenyl)methanol with N-bromosuccinimide (NBS) and triphenylphosphine in dichloromethane at 0–23°C for 2 hours yields 1-(bromomethyl)-2-fluoro-4-nitrobenzene in 85% yield. This bromide can be used in subsequent nucleophilic substitution reactions.

Data Table Summarizing Key Reaction Conditions and Yields

| Step | Starting Material / Intermediate | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl 2-fluoro-4-nitrobenzoate | NaBH4 (5 eq), Methanol, RT, 4 h | 94 | Reduction to (2-fluoro-4-nitrophenyl)methanol |

| 2 | (2-Fluoro-4-nitrophenyl)methanol | 10% Pd-C, H2, EtOAc, RT, 6 h | 48–85 | Nitro reduction to (4-amino-2-fluorophenyl)methanol |

| 3 | (2-Fluoro-4-nitrophenyl)methanol | NBS, Triphenylphosphine, DCM, 0–23°C, 2 h | 85 | Bromination to 1-(bromomethyl)-2-fluoro-4-nitrobenzene |

| 4 | 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline | Conc. HCl, 1,4-dioxane, 100°C, 24 h | 85 | Deprotection to 4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol |

| 5 | 4-(2-Fluoro-4-nitrophenoxy)quinolin-7-ol | NaOH, THF/H2O (1:1), Isobutylene oxide, 45°C, 10 h | 42.5 | Alkylation to target compound |

| 6 | 4-(2-Fluoro-4-nitrophenoxy)-7-methoxyquinoline | Boron tribromide, DCM, -50 to 20°C, overnight | 60 | Demethylation to quinolin-7-ol intermediate |

Research Findings and Analysis

The high yield (94%) reduction of methyl 2-fluoro-4-nitrobenzoate to the corresponding benzyl alcohol using sodium borohydride in methanol demonstrates an efficient method to prepare functionalized aromatic alcohol intermediates.

The selective reduction of the nitro group to an amine under mild hydrogenation conditions (Pd-C, room temperature) is a critical step for further functional group transformations, with yields varying depending on solvent and reaction time.

The alkylation of the phenol group with isobutylene oxide under basic aqueous-organic conditions is a pivotal step for introducing the tertiary alcohol side chain, albeit with moderate yield (42.5%), indicating room for optimization.

The deprotection and demethylation steps using concentrated HCl and boron tribromide respectively are well-established procedures for preparing the quinolin-7-ol intermediate, which is essential for the final alkylation step.

The overall synthetic route is modular, allowing for the preparation of various analogues by modifying the substituents on the aromatic rings or the alkylating agent.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure of this compound?

- Methodological Answer : Use a combination of single-crystal X-ray diffraction (validated with SADABS/SAINT software for data correction ), 1H NMR (to confirm proton environments), and high-resolution mass spectrometry (HRMS) to verify molecular mass. For crystalline samples, compare bond lengths and angles with reference data from similar quinoline derivatives .

Q. How can researchers ensure compound stability during prolonged experiments?

- Methodological Answer : Monitor degradation using HPLC or UV-Vis spectroscopy under varying conditions (pH, temperature). Implement continuous cooling (e.g., 4°C) during long-term storage or experiments to minimize thermal degradation, as organic compounds like nitroaromatics are prone to matrix changes over time . For reactive intermediates, assess stability via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Q. What synthetic routes are feasible for introducing the 2-fluoro-4-nitrophenoxy group to the quinoline core?

- Methodological Answer : Optimize nucleophilic aromatic substitution (SNAr) under inert atmosphere, using 4-chloro-7-hydroxyquinoline as a precursor. Key parameters include:

- Temperature: 80–100°C in DMF or DMSO.

- Base: K₂CO₃ or Cs₂CO₃ to deprotonate the hydroxyl group.

- Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 3:7) .

Advanced Research Questions

Q. How can computational modeling predict physicochemical properties and reactivity?

- Methodological Answer : Use ACD/Labs Percepta Platform to calculate logP, pKa, and solubility. Validate predictions with experimental

- Compare computed dipole moments with X-ray-derived electrostatic potential maps .

- Apply DFT calculations (B3LYP/6-31G*) to model nitro group reduction pathways and frontier molecular orbitals .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers in the propan-2-ol moiety).

- 2D-COSY/NOESY : Assign coupling between quinoline protons and the fluorophenyl group.

- Cross-validate with X-ray crystallography to confirm spatial arrangement of substituents .

Q. What strategies optimize reaction yields for derivatives with steric hindrance?

- Methodological Answer :

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 48 hr) while maintaining high yields .

- Protecting groups : Temporarily block the quinoline nitrogen with Boc groups to mitigate steric effects during phenoxy substitution .

- Catalytic systems : Screen Pd/Cu catalysts for Suzuki-Miyaura coupling of hindered aryl halides .

Experimental Design & Data Analysis

Q. How to design experiments assessing photostability under UV light?

- Methodological Answer :

- Expose solid and dissolved samples to UV-A (365 nm) for 24–72 hr.

- Quantify degradation via LC-MS and track nitro group reduction to amines.

- Control humidity and oxygen levels using a glovebox .

Q. What statistical approaches address variability in biological assay data involving this compound?

- Methodological Answer :

- Apply ANOVA with post-hoc Tukey tests to compare dose-response curves across replicates.

- Use principal component analysis (PCA) to distinguish assay artifacts (e.g., solvent effects) from true bioactivity .

Safety & Handling in Research Settings

Q. What precautions are critical for handling nitroaromatic intermediates?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.